molecular formula C9H13N3O2S B12764631 Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester CAS No. 95546-86-4

Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester

Cat. No.: B12764631
CAS No.: 95546-86-4
M. Wt: 227.29 g/mol
InChI Key: PWVNTHYOOOZHCN-UHFFFAOYSA-N
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Description

Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester is a complex organic compound with a unique structure that includes a pyrimidine ring substituted with a dimethylamino group and a thioether linkage to an acetic acid methyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Thioether Formation: The thioether linkage is formed by reacting the pyrimidine derivative with a thiol compound.

    Esterification: Finally, the acetic acid moiety is esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine ring or the ester moiety, potentially leading to the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions with proteins or enzymes, while the thioether linkage can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, methyl ester: A simpler ester with similar esterification properties but lacking the pyrimidine and thioether functionalities.

    Acetic acid, methoxy-, methyl ester: Another ester with a methoxy group instead of the dimethylamino and thioether groups.

Uniqueness

The unique combination of a pyrimidine ring, dimethylamino group, and thioether linkage in acetic acid, ((6-(dimethylamino)-4-pyrimidinyl)thio)-, methyl ester provides distinct chemical reactivity and biological activity compared to simpler esters. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

95546-86-4

Molecular Formula

C9H13N3O2S

Molecular Weight

227.29 g/mol

IUPAC Name

methyl 2-[6-(dimethylamino)pyrimidin-4-yl]sulfanylacetate

InChI

InChI=1S/C9H13N3O2S/c1-12(2)7-4-8(11-6-10-7)15-5-9(13)14-3/h4,6H,5H2,1-3H3

InChI Key

PWVNTHYOOOZHCN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC(=NC=N1)SCC(=O)OC

Origin of Product

United States

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